![molecular formula C15H14BrNO2 B11947984 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom at the para position of the aniline ring and a methoxy-substituted phenyl group attached to the imine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 3,4-dimethoxybenzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Coupling Reactions: The compound can participate in coupling reactions such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with bases like triethylamine or potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Nitrile derivatives.
Coupling: Biaryl compounds or other coupled products depending on the reactants used.
Aplicaciones Científicas De Investigación
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is largely dependent on its chemical structure. The imine group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Compared to similar compounds, 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The methoxy groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions, while the bromine atom provides a site for further functionalization through substitution reactions.
Propiedades
Fórmula molecular |
C15H14BrNO2 |
|---|---|
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14BrNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
Clave InChI |
MKWFFNXGODEDTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



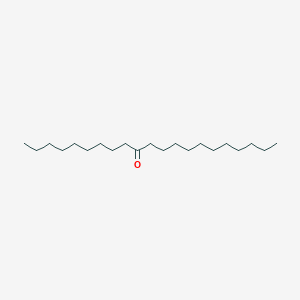
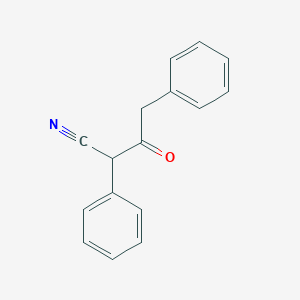
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

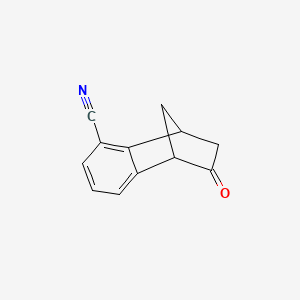


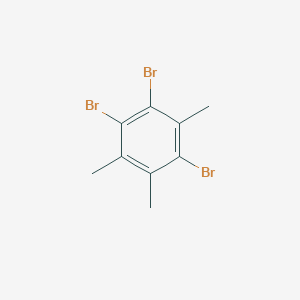
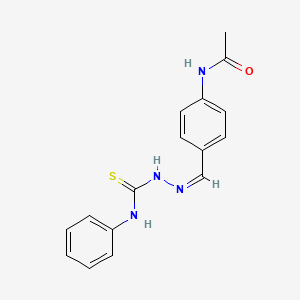

![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

